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Compound of Interest

Compound Name: 2-(Difluoroacetyl)cyclohexanone

CAS No.: 149894-28-0

Cat. No.: B114799 Get Quote

Executive Summary
2-(Difluoroacetyl)cyclohexanone is a specialized fluorinated

-diketone intermediate used primarily in the synthesis of bioactive heterocycles, such as
fluorinated pyrazoles and isoxazoles. Its utility stems from the bioisosteric properties of the
difluoromethyl (

) group, which modulates lipophilicity (

) and metabolic stability in drug candidates.

However, the introduction of the electron-withdrawing fluorine atoms significantly alters its

physicochemical profile compared to its non-fluorinated parent, 2-acetylcyclohexanone. This

guide details the critical solubility parameters, stability concerns (specifically hydration and

hydrolytic cleavage), and handling protocols required to maintain reagent integrity.

Chemical Identity & Physicochemical Properties
The compound exists in a dynamic equilibrium between keto and enol tautomers.[1][2] The

presence of the

-difluoro group exerts a strong inductive effect (

), which influences both acidity and tautomeric preference.
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IUPAC Name: 2-(2,2-Difluoroacetyl)cyclohexanone[3]

Molecular Formula:

Molecular Weight: 176.16 g/mol

Key Functional Groups: Cyclic ketone, exocyclic difluoromethyl ketone, acidic

-methine.

Tautomeric Equilibrium
Unlike non-fluorinated

-diketones, the electron-withdrawing nature of the

group stabilizes the enol form through enhanced intramolecular hydrogen bonding and
increased acidity of the enolic proton.

Keto Form: Dominant in polar, hydrogen-bond-accepting solvents (e.g., DMSO).

Enol Form: Dominant in non-polar solvents (e.g.,

, Toluene) and the solid state, stabilized by a 6-membered chelate ring.

Solubility Profile
The solubility of 2-(Difluoroacetyl)cyclohexanone is dictated by its lipophilic cyclohexyl ring

and the polar, ionizable

-diketone core.

Solvent Compatibility Table
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Solvent Class
Representative
Solvents

Solubility Rating Notes

Chlorinated
Dichloromethane

(DCM), Chloroform
High (>100 mg/mL)

Preferred for

synthesis and NMR

analysis. Favors enol

tautomer.

Polar Aprotic
THF, Ethyl Acetate,

Acetonitrile
High (>50 mg/mL)

Good for reactions.

THF may coordinate,

shifting tautomeric

equilibrium.

Polar Protic
Methanol, Ethanol,

Isopropanol
Moderate

Caution: Potential for

hemiacetal formation

at the electron-

deficient

-carbonyl.

Non-Polar Hexanes, Toluene Moderate to Low

Soluble hot; often

used for

recrystallization.

Aqueous Water, PBS Buffer Low / Reactive

Poor solubility. High

risk of hydration (gem-

diol formation).

Critical Phenomenon: Hydration
The carbonyl carbon adjacent to the difluoromethyl group is highly electrophilic. In the

presence of water, it readily forms a gem-diol (hydrate). This is a reversible equilibrium but can

complicate stoichiometry and purification.

Observation: An oil that solidifies or changes viscosity upon exposure to humid air often

indicates hydrate formation.

Stability & Reactivity
Chemical Stability

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydrolytic Instability (Base Sensitivity): The bond between the difluoroacetyl group and the

cyclohexanone ring is susceptible to cleavage under basic conditions (retro-Claisen type

fragmentation), releasing difluoroacetate.

Recommendation: Avoid strong aqueous bases (NaOH, KOH) unless part of a specific

deprotection/rearrangement strategy. Use mild bases (Carbonates, Pyridine) for

deprotonation.

Acid Stability: Generally stable in mild acid. Strong acids may catalyze tautomerization or

dehydration.

Thermal Stability
Fluorinated

-diketones are generally thermally stable up to ~100°C. However, prolonged heating can
lead to polymerization or defluorination in the presence of Lewis acids.

Storage Conditions
Temperature: Store at -20°C for long-term stability.

Atmosphere: Hygroscopic. Must be stored under Argon or Nitrogen to prevent hydration.

Container: Glass or Teflon-lined containers. Avoid metal containers that may corrode due to

trace HF formation over time.

Experimental Protocols
Protocol A: Dissolution & Handling

Objective: Prepare a stock solution without inducing hydration.

Equilibrate: Allow the sealed vial to reach room temperature before opening (prevents

condensation).

Solvent Choice: Use Anhydrous DCM or Anhydrous THF.

Dissolution: Add solvent under an inert atmosphere (
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). Vortex gently.

Verification: Check

-NMR. A single singlet (or split signal due to tautomers) around -120 to -130 ppm indicates
purity. New signals shifted upfield suggest hydration.

Protocol B: Synthesis of Fluorinated Pyrazoles
Context: Reaction with Hydrazine (Wolff-Kishner / Cyclization).

Setup: Dissolve 2-(Difluoroacetyl)cyclohexanone (1.0 equiv) in Ethanol.

Reagent: Add Hydrazine Hydrate (1.1 equiv) dropwise at 0°C.

Reaction: Stir at room temperature for 1 hour, then reflux for 2-4 hours.

Workup: Evaporate solvent. The product (a bicyclic fluorinated pyrazole) usually precipitates

or can be extracted with DCM.

Note: The regioselectivity is controlled by the higher electrophilicity of the

-carbonyl.

Visualizations
Diagram 1: Tautomerism & Reactivity Landscape
This diagram illustrates the equilibrium states and the primary degradation pathway

(Hydration).
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Caption: The dynamic equilibrium of 2-(Difluoroacetyl)cyclohexanone. Note the susceptibility

of the keto form to hydration and basic cleavage.

Diagram 2: Handling Decision Tree
A logical workflow for selecting the correct storage and usage parameters.
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Caption: Operational decision tree for storage and experimental planning to minimize

degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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